2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
CAS No.: 1803587-94-1
Cat. No.: VC2976831
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803587-94-1 |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c9-4-3-7-6-11-5-1-2-8(11)10-7;;/h6H,1-5,9H2;2*1H |
| Standard InChI Key | MRFVXIQELHPRKE-UHFFFAOYSA-N |
| SMILES | C1CC2=NC(=CN2C1)CCN.Cl.Cl |
| Canonical SMILES | C1CC2=NC(=CN2C1)CCN.Cl.Cl |
Introduction
Chemical Identity and Physical Properties
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride represents a specialized heterocyclic compound with distinctive structural features. The compound is characterized by a fused bicyclic system consisting of a pyrrole ring connected to an imidazole ring, forming the pyrrolo[1,2-a]imidazole core. This core structure is substituted with an ethanamine side chain and exists as a dihydrochloride salt.
The key physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 1803587-94-1 |
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c9-4-3-7-6-11-5-1-2-8(11)10-7;;/h6H,1-5,9H2;2*1H |
| Standard InChIKey | MRFVXIQELHPRKE-UHFFFAOYSA-N |
| SMILES Notation | C1CC2=NC(=CN2C1)CCN.Cl.Cl |
| Physical Form | Oil |
| Storage Condition | Refrigeration (4°C) |
| Purity (Commercial) | ≥95% |
The compound requires refrigerated storage to maintain stability, which is typical for many amine-containing compounds that may be susceptible to oxidation or other degradation processes at ambient temperatures .
Structural Characteristics and Chemical Reactivity
Structural Features
The structure of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride contains several key elements that contribute to its chemical behavior and potential biological activities:
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The pyrrolo[1,2-a]imidazole core represents a fused heterocyclic system with nitrogen atoms in strategic positions that can participate in hydrogen bonding and coordinate with biological targets.
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The ethanamine side chain (−CH₂CH₂NH₂) provides a terminal primary amine group that serves as a versatile functional handle for further chemical modifications.
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The dihydrochloride salt formation enhances water solubility compared to the free base form, which is particularly advantageous for biological testing and pharmaceutical formulations.
Chemical Reactivity
The chemical reactivity of this compound is primarily influenced by its functional groups:
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The primary amine group can participate in various reactions typical of aliphatic amines:
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Nucleophilic substitution reactions
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Acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Formation of amides, ureas, and carbamates
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The pyrrolo[1,2-a]imidazole core contributes to the compound's ability to:
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Engage in π-π stacking interactions with aromatic residues in proteins
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Participate in hydrogen bonding through its nitrogen atoms
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Undergo electrophilic aromatic substitution reactions, though likely with reduced reactivity compared to more electron-rich heterocycles
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Related Compounds and Structural Analogues
The Pyrrolo[1,2-a]imidazole Scaffold
The 5H,6H,7H-pyrrolo[1,2-a]imidazole scaffold represents an important structural motif in medicinal chemistry with diverse applications. According to the Molport database, there are 21 analogues of this scaffold available as building blocks, highlighting its significance in drug discovery efforts .
This bicyclic heterocyclic system provides a rigid scaffold with specific three-dimensional arrangements of functional groups, which can be crucial for precise interactions with biological targets.
Comparison with Structural Analogues
Several structurally related compounds share similarities with 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride:
These structural relationships provide valuable insights for medicinal chemists seeking to optimize biological activity through structural modifications.
Current Research and Development Status
Research Applications
Currently, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride is primarily utilized in research contexts rather than as an approved therapeutic agent. Its commercial availability from multiple chemical suppliers indicates its utility in various research applications:
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